molecular formula C7H5FINO2 B1447902 2-Amino-3-fluoro-4-iodobenzoic acid CAS No. 1823320-18-8

2-Amino-3-fluoro-4-iodobenzoic acid

Cat. No. B1447902
M. Wt: 281.02 g/mol
InChI Key: HNLYVTYXACOPNI-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-iodobenzoic acid is a chemical compound with the molecular formula C₇H₄FIO₂ and a molecular weight of approximately 266.01 g/mol . It belongs to the class of benzoic acid derivatives and contains both amino and carboxylic acid functional groups. The compound’s structure consists of a benzene ring substituted with fluorine, iodine, and an amino group.


Synthesis Analysis

The synthesis of 2-Amino-3-fluoro-4-iodobenzoic acid involves several steps. While specific methods may vary, a common approach includes the introduction of fluorine and iodine substituents onto a benzoic acid precursor. Researchers have reported various synthetic routes, including transition-metal-catalyzed reactions and halogenation processes .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on halobenzoic acids, including compounds similar to 2-Amino-3-fluoro-4-iodobenzoic acid, emphasizes their utility in the synthesis of complex molecules. For instance, the study on the synthesis of 2-fluoro-6-iodobenzoic acid highlights the use of halobenzoic acids as intermediates in producing high-purity compounds for further chemical applications. This process benefits from low production costs and mild reaction conditions, suggesting potential routes for synthesizing related compounds like 2-Amino-3-fluoro-4-iodobenzoic acid under commercially viable conditions (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Thermodynamic Properties

The critical evaluation of thermodynamic properties for halobenzoic acids, which would include analogs of 2-Amino-3-fluoro-4-iodobenzoic acid, provides essential data for computational chemistry and aids in the understanding of their behavior under various conditions. This research serves as a foundation for predicting the stability and reactivity of compounds under different environmental conditions, which is crucial for their application in material science and synthesis (R. Chirico et al., 2017).

Functional Group Transformations

Functional group transformations using oxidants like 2-Iodoxybenzoic acid (IBX) indicate the versatility of halogenated benzoic acids in organic synthesis. The oxidation of alcohols to carbonyl compounds and the specific tolerance for amine functionality suggest potential applications for 2-Amino-3-fluoro-4-iodobenzoic acid in the synthesis of amino carbonyl compounds and in facilitating diverse heterocyclic systems construction. This could imply its use in synthesizing complex molecules for pharmaceuticals and agrochemicals (Vipin A. Nair, 2020).

Material Science and Nanotechnology

In material science, the synthesis of nanocomposites using halogenated compounds shows the importance of these compounds in enhancing the functionality of materials. For instance, thiazole derivatives functionalized graphene decorated with halogen@SnO2 nanoparticles demonstrate the role of halogenated compounds in detecting heavy metal ions, suggesting potential applications in environmental monitoring and sensing technologies. This area of research could be expanded to explore the applications of 2-Amino-3-fluoro-4-iodobenzoic acid in developing advanced materials for sensing and catalysis (Xi Cui et al., 2018).

properties

IUPAC Name

2-amino-3-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYVTYXACOPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluoro-4-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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